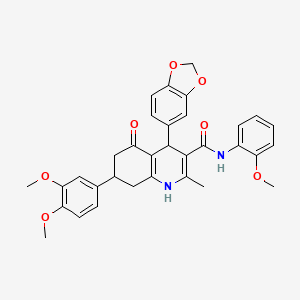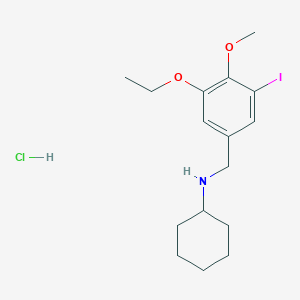![molecular formula C20H23BrN2O4 B4134493 2-(2-bromo-4-isopropylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B4134493.png)
2-(2-bromo-4-isopropylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
Overview
Description
2-(2-bromo-4-isopropylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide, also known as BIA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIA is a hydrazide derivative that has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties.
Scientific Research Applications
2-(2-bromo-4-isopropylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to exhibit antitumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, this compound has been reported to possess antimicrobial and antiviral activities.
Mechanism of Action
The exact mechanism of action of 2-(2-bromo-4-isopropylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. In addition, this compound has been reported to induce apoptosis and inhibit the proliferation of cancer cells by activating the caspase cascade and inhibiting the activity of protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been reported to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, such as breast cancer, lung cancer, and colon cancer cells.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-isopropylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide possesses several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been reported to exhibit low toxicity and high stability in various solvents. However, this compound also possesses some limitations for lab experiments. It has poor water solubility, which may limit its bioavailability in vivo. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
Future Directions
For the research on 2-(2-bromo-4-isopropylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide include the elucidation of its mechanism of action, the evaluation of its pharmacokinetics and pharmacodynamics, the development of novel formulations, the evaluation of its potential drug-drug interactions, the evaluation of its toxicity and safety, and the clinical trials in various diseases.
Properties
IUPAC Name |
N'-[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4/c1-13(2)15-6-9-18(17(21)11-15)27-12-20(25)23-22-19(24)10-14-4-7-16(26-3)8-5-14/h4-9,11,13H,10,12H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZBRKLKEBZYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)CC2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134413.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4134422.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4134432.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4134439.png)
![3-({4-[4-(acetyloxy)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4134445.png)
![N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-2-chlorobenzamide](/img/structure/B4134448.png)
![methyl (4-{[({4-[(4-methoxyphenyl)amino]phenyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4134458.png)
![2-(1-adamantyl)-N-({[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4134468.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B4134475.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4134480.png)
![2-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4134481.png)
![N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4134486.png)
